molecular formula C22H21N5O2 B11030268 2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one

2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one

Cat. No.: B11030268
M. Wt: 387.4 g/mol
InChI Key: HIQGFQVEUHIMAQ-UHFFFAOYSA-N
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Description

2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a phthalazinone core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one typically involves multiple steps, starting with the preparation of the benzimidazole and piperidine intermediates. One common method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) to form the benzimidazole nucleus . The piperidine ring can be introduced through alkylation reactions, often using alkyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives .

Scientific Research Applications

2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various pharmacological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one is unique due to its combination of a benzimidazole moiety, a piperidine ring, and a phthalazinone core. This unique structure contributes to its diverse range of potential biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

2-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]phthalazin-1-one

InChI

InChI=1S/C22H21N5O2/c28-20(14-27-22(29)17-6-2-1-5-16(17)13-23-27)26-11-9-15(10-12-26)21-24-18-7-3-4-8-19(18)25-21/h1-8,13,15H,9-12,14H2,(H,24,25)

InChI Key

HIQGFQVEUHIMAQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CN4C(=O)C5=CC=CC=C5C=N4

Origin of Product

United States

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